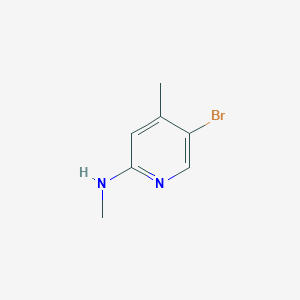

5-溴-N,4-二甲基吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-bromo-N,4-dimethylpyridin-2-amine” is a chemical compound with the molecular formula C7H9BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of pyridine derivatives like “5-bromo-N,4-dimethylpyridin-2-amine” can be achieved through various methods. One such method involves the use of whole cells of Burkholderia sp. MAK1, which has shown the ability to convert different pyridin-2-amines into their 5-hydroxy derivatives . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .Molecular Structure Analysis

The molecular weight of “5-bromo-N,4-dimethylpyridin-2-amine” is 201.07 g/mol . The InChI code for this compound is 1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3, (H2,9,10) .Chemical Reactions Analysis

The compound “5-bromo-N,4-dimethylpyridin-2-amine” can undergo various chemical reactions. For instance, it can be converted to its 5-hydroxy derivatives using whole cells of Burkholderia sp. MAK1 . It can also participate in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

The compound “5-bromo-N,4-dimethylpyridin-2-amine” has a molecular weight of 201.06 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 199.99491 g/mol . The topological polar surface area of the compound is 38.9 Ų .科学研究应用

化学合成和反应

5-溴-N,4-二甲基吡啶-2-胺在各种化学合成和反应中起着关键中间体的作用。它在钯配合物催化的多卤代吡啶的选择性胺化中的实用性显而易见,通过使用它可以实现高产率和优异的化学选择性,产生氨基吡啶衍生物(Ji, Li, & Bunnelle, 2003)。类似地,钾胺在液氨中对卤代吡啶的作用,包括那些取代甲基的化合物,已被研究以了解取代基和杂原子对胺化过程的影响,表明它在3,4-二脱氢吡啶衍生物形成中的作用(Does & Hertog, 2010)。

晶体学和分子结构

该化合物的相关性延伸到晶体学和分子结构分析,通过X射线晶体学研究了与氨的区域选择性置换反应。这种分析揭示了相关氨基嘧啶的结晶结构和形成机制的见解,突显了该化合物在促进对分子相互作用和晶体形成的理解方面的潜力(Doulah et al., 2014)。

新型衍生物的开发

该化合物在新型化学衍生物的开发中起着关键作用,例如噻唑并[4,5-d]嘧啶衍生物,展示了它在化学合成中的多功能性。通过与甲基肼反应,然后经过二硫化碳和烷基卤化物处理,它作为各种结构多样分子的前体。这些衍生物在制药和材料科学等各个领域具有潜在应用(Rahimizadeh, Nikpour, & Bakavoli, 2007)。

药理学研究

尽管明确避免了有关药物使用、剂量和副作用的细节,但值得注意的是,与5-溴-N,4-二甲基吡啶-2-胺相关的化合物的合成和表征可以为药理学研究做出贡献。例如,通过Suzuki交叉偶联反应研究和鉴定新型以吡啶为基础的衍生物可能对开发新的治疗剂产生潜在影响,突显了该化合物在推动药理学研究中的作用(Ahmad et al., 2017)。

安全和危害

未来方向

作用机制

Target of Action

This compound is a brominated aromatic amine reagent , and it’s often used as an intermediate in the synthesis of other compounds

Biochemical Pathways

Given its use as an intermediate in chemical synthesis , it may be involved in various biochemical pathways depending on the final products. More research is needed to elucidate these pathways and their downstream effects.

Result of Action

As an intermediate in chemical synthesis , its effects would largely depend on the final products and their interactions with biological systems.

属性

IUPAC Name |

5-bromo-N,4-dimethylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIWBIDASVEIBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565602 |

Source

|

| Record name | 5-Bromo-N,4-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155789-99-4 |

Source

|

| Record name | 5-Bromo-N,4-dimethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155789-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N,4-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)

![[(R)-1-Bromoethyl]benzene](/img/structure/B179599.png)

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)

![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)

![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)